An In-Depth Technical Guide to 2-Bromo-5-nitropyrazine: Structure, Properties, and Synthetic Potential
An In-Depth Technical Guide to 2-Bromo-5-nitropyrazine: Structure, Properties, and Synthetic Potential
This guide provides a comprehensive technical overview of 2-Bromo-5-nitropyrazine, a heterocyclic building block with significant potential in synthetic chemistry. Acknowledging the limited specific literature for this compound, this document establishes a foundational understanding by integrating known data with expert analysis of its structural and electronic properties. To provide a richer context for its synthetic utility, we will draw reasoned comparisons with its extensively studied structural analog, 2-bromo-5-nitropyridine, offering researchers and drug development professionals a predictive framework for its application.
Introduction and Structural Elucidation
2-Bromo-5-nitropyrazine is a disubstituted pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. The molecule is characterized by a bromine atom at the 2-position and a strongly electron-withdrawing nitro group at the 5-position. This specific arrangement of substituents dictates its chemical reactivity and potential as a versatile synthetic intermediate.
The presence of two nitrogen atoms in the pyrazine ring, combined with the nitro group, renders the aromatic system highly electron-deficient. This electronic nature is the primary driver of the compound's reactivity, particularly its susceptibility to nucleophilic attack and its utility in modern cross-coupling reactions.
Core Structural Details:
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IUPAC Name: 2-bromo-5-nitropyrazine[1]
Below is a diagram illustrating the chemical structure of 2-Bromo-5-nitropyrazine.
Caption: Structure of 2-Bromo-5-nitropyrazine.
Physicochemical and Spectroscopic Properties
While experimentally determined physicochemical data for 2-Bromo-5-nitropyrazine are not widely published, computational predictions and data from suppliers provide initial guidance. For a practical reference, these are presented alongside the well-documented properties of its pyridine analog.
| Property | 2-Bromo-5-nitropyrazine | 2-Bromo-5-nitropyridine (for comparison) |
| Molecular Weight | 203.98 g/mol [1][2] | 202.99 g/mol [3][4] |
| Melting Point | Not available | 139-141 °C[3][5] |
| Boiling Point | Not available | 145-147 °C at 10 mmHg[5] |
| Appearance | Not specified | Off-white to light yellow crystalline powder[5] |
| Solubility | Not specified | Insoluble in water; soluble in chloroform, hot methanol[5] |
| Topological Polar Surface Area (TPSA) | 68.92 Ų[2] | 58.7 Ų[4][6] |
| logP | 1.1473[2] | 1.20[7] |
Synthesis and Handling
Synthetic Approaches
Specific, high-yield synthetic protocols for 2-Bromo-5-nitropyrazine are not detailed in readily accessible literature. However, established methods for the synthesis of related halonitropyrazines and halonitropyridines suggest plausible routes. The synthesis would likely start from a more common pyrazine derivative, followed by sequential nitration and bromination, or vice versa.
A probable synthetic pathway could involve the nitration of 2-aminopyrazine, followed by a Sandmeyer-type reaction to replace the amino group with bromine. The electron-deficient nature of the pyrazine ring requires careful control of reaction conditions to achieve regioselectivity and avoid decomposition.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-Bromo-5-nitropyrazine is not universally available, its structural similarity to 2-bromo-5-nitropyridine suggests that similar precautions should be taken. The pyridine analogue is classified as toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[3][8]
Recommended Handling Precautions:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Use a dust mask or work in a well-ventilated fume hood to avoid inhalation.[3]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[8] Recommended storage temperature from one supplier is 4°C.[2]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Reactivity and Synthetic Utility
The synthetic utility of 2-Bromo-5-nitropyrazine is predicated on the reactivity of its two key functional groups: the bromine atom and the nitro group, all influenced by the electron-deficient pyrazine core.
Caption: Key reactivity sites of 2-Bromo-5-nitropyrazine.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond at the 2-position is an ideal handle for palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern drug discovery and materials science. The high reactivity of halopyrazines in these reactions is well-documented.[7]
The Suzuki-Miyaura coupling is used to form new carbon-carbon bonds. 2-Bromo-5-nitropyrazine is expected to react with various aryl- or heteroarylboronic acids (or their esters) to yield 2-aryl-5-nitropyrazines. The electron-deficient nature of the pyrazine ring facilitates the rate-determining oxidative addition step.[7]
Generalized Protocol for Suzuki-Miyaura Coupling:
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Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine 2-bromo-5-nitropyrazine (1.0 eq.), the desired boronic acid (1.1–1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2–5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 eq.).[3]
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and an aqueous solution of the base.[3]
-
Reaction: Heat the mixture, typically between 80-100 °C, and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: After cooling, perform an aqueous work-up, extract the product with an organic solvent, dry the organic phase, and purify by column chromatography.
Caption: Generalized workflow for Suzuki-Miyaura coupling.
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. This reaction would enable the synthesis of 2-amino-5-nitropyrazine derivatives by coupling 2-bromo-5-nitropyrazine with a wide range of primary or secondary amines.
Generalized Protocol for Buchwald-Hartwig Amination:
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Reaction Setup: In a dry reaction vessel under an inert atmosphere, combine 2-bromo-5-nitropyrazine (1.0 eq.), the amine (1.1–1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., XPhos, BINAP, 2-6 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃, 1.5–2.0 eq.).[7]
-
Solvent Addition: Add an anhydrous, degassed aprotic solvent such as toluene or 1,4-dioxane.
-
Reaction: Heat the mixture, typically between 100-120 °C, until the reaction is complete.
-
Work-up and Purification: After cooling, the reaction is typically filtered through celite to remove palladium residues, followed by standard extraction and purification procedures.
Nucleophilic Aromatic Substitution (SₙAr)
The pyrazine ring is highly susceptible to nucleophilic aromatic substitution (SₙAr), a reactivity pattern that is further enhanced by the presence of the electron-withdrawing nitro group. The bromine atom serves as a good leaving group in this context. This allows for the direct displacement of bromide by a variety of nucleophiles.
Causality: The SₙAr mechanism proceeds via a two-step addition-elimination pathway. The nucleophile attacks the carbon bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The high electronegativity of the pyrazine nitrogens and the strong resonance effect of the nitro group effectively stabilize this intermediate, lowering the activation energy for the reaction. The subsequent loss of the bromide ion restores aromaticity.
This reaction is particularly useful for introducing oxygen, sulfur, and nitrogen nucleophiles. For example, reaction with amines, alkoxides, or thiolates can produce a diverse array of substituted nitropyrazines.[8][9]
Reduction of the Nitro Group
The nitro group can be readily reduced to a primary amine under various conditions, such as catalytic hydrogenation (e.g., H₂, Pd/C) or using reducing metals (e.g., Fe, SnCl₂ in acid).[8] This transformation is synthetically valuable as it converts the strongly electron-withdrawing nitro group into an electron-donating and nucleophilic amino group. The resulting 5-amino-2-bromopyrazine is a versatile bifunctional intermediate, allowing for further derivatization at both the bromine and the newly formed amino group.
Applications in Drug Discovery and Materials Science
While specific applications of 2-Bromo-5-nitropyrazine are not yet widely reported, the pyrazine scaffold is a privileged structure in medicinal chemistry. Pyrazine derivatives are found in numerous FDA-approved drugs and exhibit a wide range of biological activities. Substituted nitropyrazines have also been investigated as potential radiosensitizers for cancer therapy.[10]
The synthetic transformations described above allow 2-Bromo-5-nitropyrazine to serve as a key starting material for libraries of novel compounds. For instance, Suzuki and Buchwald-Hartwig reactions can introduce molecular diversity, while the subsequent reduction of the nitro group provides a handle for constructing more complex heterocyclic systems, making it a molecule of high interest for lead optimization campaigns in drug discovery.
Conclusion
2-Bromo-5-nitropyrazine is a promising but currently under-explored building block in organic synthesis. Its highly electron-deficient aromatic core, combined with two distinct and synthetically versatile functional groups, positions it as a valuable intermediate for the construction of complex molecular architectures. While a lack of extensive published data necessitates careful reaction optimization, the principles of modern synthetic chemistry and comparisons with its well-known pyridine analog provide a robust framework for its successful application. This guide serves as a foundational resource to empower researchers in leveraging the synthetic potential of 2-Bromo-5-nitropyrazine in pharmaceutical, agrochemical, and materials science research.
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